N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
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Overview
Description
N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as chloroform and methanol, and the purification of the product is achieved through column chromatography using silica gel .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Bromine in chloroform or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also interact with metal ions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the sulfonamide and ethyl groups.
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to the combination of its ethyl, sulfonamide, and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(1-ethylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-18-10-14(9-15-18)22(20,21)16-12-5-7-13(8-6-12)17(3)11(2)19/h5-10,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMSOKSUQXZOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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